molecular formula C15H17N5O5 B12050447 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12050447
M. Wt: 347.33 g/mol
InChI Key: QYQPDPIHQDGJPH-LZYBPNLTSA-N
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Description

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 3,5-dihydroxy-1,2,4-triazine with an appropriate hydrazide derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazine ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the hydrazide moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H17N5O5

Molecular Weight

347.33 g/mol

IUPAC Name

2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H17N5O5/c1-3-25-11-5-4-9(6-12(11)24-2)8-16-19-13(21)7-10-14(22)17-15(23)20-18-10/h4-6,8H,3,7H2,1-2H3,(H,19,21)(H2,17,20,22,23)/b16-8+

InChI Key

QYQPDPIHQDGJPH-LZYBPNLTSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CC2=NNC(=O)NC2=O)OC

Origin of Product

United States

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